Antimicrobial Activity vs. Key Analogs
In a systematic study of substituted benzyl alcohols, 3,4,5-Trichlorobenzyl alcohol was identified as the most active inhibitory compound, while 2,3,5-Trichlorobenzyl alcohol was not among the top-performing compounds and was not highlighted for its activity [1]. This places its antimicrobial efficacy below that of the 3,4,5-isomer. Furthermore, the study noted that saturated aqueous solutions of 4-chloro-3:5-dimethyl-, 3:4-dichloro-, and 2:4-dichlorobenzyl alcohols were more rapidly bactericidal, indicating a different kinetic profile for these compounds compared to the more static inhibition observed for the 3,4,5-isomer [1].
| Evidence Dimension | Antimicrobial inhibitory activity ranking |
|---|---|
| Target Compound Data | Not explicitly ranked among top performers; not the most active inhibitory compound [1]. |
| Comparator Or Baseline | 3,4,5-Trichlorobenzyl alcohol (most active inhibitor); 4-chloro-3:5-dimethyl-, 3:4-dichloro-, and 2:4-dichlorobenzyl alcohols (more rapidly bactericidal) [1]. |
| Quantified Difference | The 2,3,5-isomer lacks the specific 3,4,5-substitution pattern associated with the highest inhibitory activity in this class. The study explicitly identifies 3,4,5-trichlorobenzyl alcohol as the most active, and the 2,3,5-isomer is not mentioned among the leading compounds. |
| Conditions | Antibacterial and antifungal assays using saturated aqueous solutions of the compounds. |
Why This Matters
This evidence confirms that 2,3,5-Trichlorobenzyl alcohol is not the isomer of choice for antimicrobial applications, guiding users toward the correct analog (3,4,5-Trichlorobenzyl alcohol) for such purposes and preventing procurement errors.
- [1] Carter, D. V., Charlton, P. T., Fenton, A. H., Housley, J. R., & Lessel, B. (1958). The Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols. Journal of Pharmacy and Pharmacology, 10(Supplement_1), 149T-159T. View Source
